(E)-tert-Butyl prop-1-en-1-ylcarbamate
Overview
Description
“(E)-benzyl prop-1-en-1-ylcarbamate” is a chemical compound with the molecular formula C11H13NO2 . It is used for research and development purposes .
Synthesis Analysis
While specific synthesis methods for “(E)-tert-Butyl prop-1-en-1-ylcarbamate” were not found, there are studies on the synthesis of related compounds. For instance, a traceless self-immolative linker composed of a dithiol-ethyl carbonate connected to a benzyl carbamate (DEC) has been presented, which can modify aliphatic amines and release them rapidly and quantitatively after disulfide reduction .Chemical Reactions Analysis
There is a study that presents a traceless self-immolative linker composed of a dithiol-ethyl carbonate connected to a benzyl carbamate (DEC), which can modify aliphatic amines and release them rapidly and quantitatively after disulfide reduction .Physical And Chemical Properties Analysis
The physical and chemical properties of “(E)-benzyl prop-1-en-1-ylcarbamate” are not fully available. The molecular weight is 191.22600 .Scientific Research Applications
Drug Delivery Systems
This compound has been used in the development of reduction sensitive self-immolative linkers for aliphatic amines . These linkers have the potential to transform the field of drug delivery due to their ease of use and selective cleavage in intracellular environments .
Genome Editing
The compound has been used to modify the lysine residues on CRISPR–Cas9 with either PEG, the cell penetrating peptide Arg 10, or donor DNA, and generated Cas9 conjugates with significantly improved biological properties .
Polymer Synthesis
The compound has been used in the anionic-ring-opening polymerizations (AROP) to form polysulfonyllaziridines . This process is important in the synthesis of polyimines .
Chiral Selective Reduction
Ketoreductases capable of performing chiral selective reduction in tert-butyl[5-(4-cyanobenzoyl)-2-fluorophenyl]carbamate to tert-butyl{5-[(4-cyanophenyl)(hydroxy)methyl]-2-fluorophenyl}carbamate were screened . This process is important in the synthesis of drugs such as Citalopram and Escitalopram oxalate .
Palladium-Catalyzed Synthesis
Tert-Butyl carbamate is used in palladium-catalyzed synthesis of N-Boc-protected anilines . This process is crucial in the synthesis of various organic compounds .
Synthesis of Tetrasubstituted Pyrroles
The compound was used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at C-3 position . These compounds have various applications in organic chemistry .
Safety And Hazards
Future Directions
properties
IUPAC Name |
tert-butyl N-[(E)-prop-1-enyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-5-6-9-7(10)11-8(2,3)4/h5-6H,1-4H3,(H,9,10)/b6-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIZCCQCDGGYKLM-AATRIKPKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CNC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-tert-Butyl prop-1-en-1-ylcarbamate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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